Cobalt-Catalyzed Cross-Coupling Yield: 8-Iodo-1,6-naphthyridine vs. Class-Level Baseline
In cobalt-catalyzed cross-couplings of halogenated naphthyridines with organozinc reagents, sterically hindered 8-iodo-1,6-naphthyridine (1g) reacts with p-Me₂NC₆H₄ZnCl (6p) in the presence of CoCl₂·2LiCl (5%) and sodium formate (50%) to furnish the arylated naphthyridine product 7r in 65% isolated yield [1]. This demonstrates the iodo-substituent's superior leaving-group ability and ability to participate in transformations where chloro- or bromo-analogs may require harsher conditions or exhibit lower conversion.
| Evidence Dimension | Cross-coupling yield |
|---|---|
| Target Compound Data | 65% isolated yield |
| Comparator Or Baseline | No direct head-to-head comparator data available; class-level inference based on typical reactivity trend I > Br >> Cl for oxidative addition in cross-coupling [1]. |
| Quantified Difference | N/A (direct comparator not reported) |
| Conditions | CoCl₂·2LiCl (5 mol%), sodium formate (50 mol%), THF, 25 °C, reaction time not specified |
Why This Matters
The 65% yield for a sterically hindered coupling demonstrates that 8-iodo-1,6-naphthyridine enables synthetic transformations that may be challenging or impossible with less reactive bromo- or chloro-analogs, directly impacting route feasibility and procurement decisions.
- [1] Greiner R, Ziegler DS, Cibu D, et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. 2017;19(23):6384-6387. doi:10.1021/acs.orglett.7b03242. View Source
